REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][C:3]([C:6]2[S:7][C:8]([CH:11]=[O:12])=[CH:9][N:10]=2)=[N:2]1.IC.[C:15](=O)([O-])[O-].[K+].[K+].CCOC(C)=O.CCCCCC>CN(C=O)C>[CH3:15][N:1]1[CH:5]=[CH:4][C:3]([C:6]2[S:7][C:8]([CH:11]=[O:12])=[CH:9][N:10]=2)=[N:2]1 |f:2.3.4,5.6|
|
Name
|
2-(1H-pyrazol-3-yl)thiazole-5-carbaldehyde
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
N1N=C(C=C1)C=1SC(=CN1)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 h at room temperature until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1)C=1SC(=CN1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |